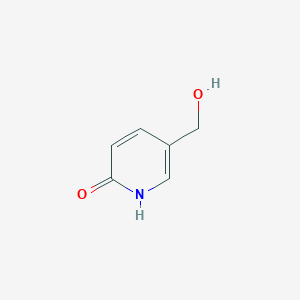

5-(hydroxymethyl)pyridin-2(1H)-one

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 5-(hydroxymethyl)pyridin-2(1H)-one and its derivatives has been explored through various chemical reactions, demonstrating its versatility in forming complexes with metal ions. Lachowicz et al. (2016) detailed the synthesis and evaluated its coordination ability towards Fe(3+), highlighting its high pFe(3+) value and selective iron chelation properties. This synthesis involves tautomeric changes influencing its coordinating ability, making it a potent chelator for Fe(3+) over other metal ions like Al(3+), Cu(2+), and Zn(2+) (Lachowicz et al., 2016).

Molecular Structure Analysis

The molecular structure of 5-(hydroxymethyl)pyridin-2(1H)-one and its complexes has been elucidated through various spectroscopic and computational analyses. Studies have shown that the compound undergoes tautomeric changes that affect its coordinating ability with metal ions. The structural analysis includes X-ray crystallography and NMR spectroscopy, providing insights into the compound's ability to form stable chelates with metal ions (Lachowicz et al., 2016).

Chemical Reactions and Properties

5-(Hydroxymethyl)pyridin-2(1H)-one exhibits a range of chemical reactions, primarily as a chelating agent with various metal ions. Its coordination chemistry is notable for its high selectivity and efficiency in iron chelation, as demonstrated in studies involving its interaction with Fe(3+), Al(3+), Cu(2+), and Zn(2+) ions. These interactions have been studied using techniques such as potentiometry, NMR, EPR, and UV-Vis spectroscopy, revealing the ligand's coordination modes and selectivity towards different metal ions (Peana et al., 2017).

Physical Properties Analysis

The physical properties of 5-(hydroxymethyl)pyridin-2(1H)-one, such as solubility, melting point, and crystal structure, are critical for its application in various fields. The compound's ability to form crystalline structures with metal ions and its solubility in different solvents are essential characteristics that influence its use as a chelating agent and in synthetic organic chemistry.

Chemical Properties Analysis

The chemical properties of 5-(hydroxymethyl)pyridin-2(1H)-one, including its reactivity, stability, and tautomeric behavior, are pivotal for its function as a chelating agent. Its chemical stability, reactivity with nucleophiles, and ability to undergo tautomeric shifts play a significant role in its effectiveness in chelating metal ions and its potential use in mitigating metal-induced toxicity (Lachowicz et al., 2016).

Wissenschaftliche Forschungsanwendungen

Anti-Fibrosis Activity

- Scientific Field: Medicinal Chemistry

- Application Summary: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

- Methods of Application: The compounds were synthesized and their anti-fibrotic activities were evaluated by Picro-Sirius red staining, hydroxyproline assay, and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .

- Results: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

FGFR Inhibitory Activity

- Scientific Field: Cancer Therapy

- Application Summary: A series of 1H-pyrrolo[2,3-b]pyridine derivatives were reported with potent activities against FGFR1, 2, and 3 .

- Methods of Application: The compounds were synthesized and their inhibitory activities were evaluated against FGFR1, 2, and 3 .

- Results: Among them, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

Catalyst for Michael Addition Reactions

- Scientific Field: Organic Chemistry

- Application Summary: Zinc complexes supported by pyridine-N-oxide ligands were synthesized and used as catalysts for Michael addition reactions .

- Methods of Application: New dipyridylpyrrole N-oxide ligands were synthesized via oxidation of 2-(5-(pyridin-2-yl)-1H-pyrrol-2-yl)pyridine by using 3-chloroperbenzoic acid in CH2Cl2. The treatment of ZnEt2 with two equivalents of the ligands afforded the zinc complexes .

- Results: The zinc complexes were employed as a highly efficient catalyst for the thiol-Michael addition of thiols to α,β-unsaturated ketones in EtOH at room temperature. The loading of the catalyst was lowered to 0.01 mol% .

Synthesis of N-Pyridin-2-yl Carbamates

- Scientific Field: Synthetic Chemistry

- Application Summary: A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates was reported .

- Methods of Application: The synthesis utilizes easily accessible N-hetaryl ureas and alcohols .

- Results: The proposed environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl carbamates .

Anti-Cancer Activity

- Scientific Field: Medicinal Chemistry

- Application Summary: A series of 1H-pyrrolo[2,3-b]pyridine derivatives were reported with potent activities against FGFR1, 2, and 3 .

- Methods of Application: The compounds were synthesized and their inhibitory activities were evaluated against FGFR1, 2, and 3 .

- Results: Among them, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

Synthesis of Heterocyclic Compounds

- Scientific Field: Synthetic Chemistry

- Application Summary: A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols .

- Methods of Application: The synthesis utilizes easily accessible N-hetaryl ureas and alcohols .

- Results: The proposed environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl carbamates .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(hydroxymethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c8-4-5-1-2-6(9)7-3-5/h1-3,8H,4H2,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPOBAADYFDVAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90475905 | |

| Record name | 5-(hydroxymethyl)pyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(hydroxymethyl)pyridin-2(1H)-one | |

CAS RN |

109205-68-7 | |

| Record name | 5-(hydroxymethyl)pyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

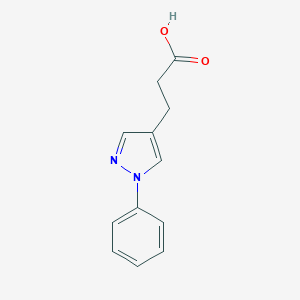

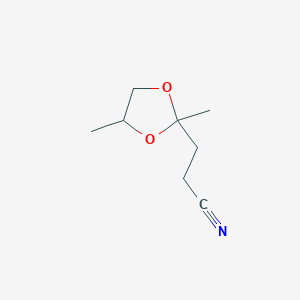

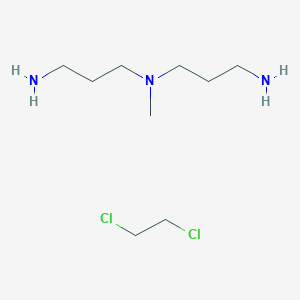

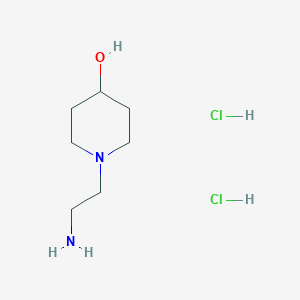

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride](/img/structure/B34455.png)

![Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]-](/img/structure/B34457.png)

![5,6-Dihydro-4-oxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B34458.png)

![Pyridazine, 3-chloro-6-[4-nitro-2-(trifluoromethyl)phenoxy]-](/img/structure/B34464.png)